molecular formula C15H21N5O5S B1381614 {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate CAS No. 1902343-14-9

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

Cat. No. B1381614
M. Wt: 383.4 g/mol
InChI Key: GCZGQIXGCAQXOM-QUUNXCOLSA-N
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Description

“{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate” is a chemical compound with the molecular formula C15H19N5O . It is also known as Abacavir Sulfate Racemic .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various carbocyclic nucleosides. For example, Hřebabecký, Masojídková, and Holý (2005) synthesized amines that were used to construct purine analogues, demonstrating the compound's utility in the creation of complex molecular structures (Hřebabecký, Masojídková, & Holý, 2005).

  • Akella and Vince (1996) described the enantioselective synthesis of cyclopentenyl ethanol analogues of this compound, highlighting its potential as an antiviral agent (Akella & Vince, 1996).

  • The molecular and crystal structure of a closely related compound, emphasizing the significance of structural analysis in understanding the properties and potential applications of such compounds, has been reported by Pham (2009) (Pham, 2009).

Advanced Organic Synthesis Techniques

  • Daluge, Martin, Sickles, and Livingston (2000) developed an efficient synthesis of Ziagen®, highlighting how this compound can be synthesized efficiently for potential therapeutic applications (Daluge, Martin, Sickles, & Livingston, 2000).

  • Gangrade, Nema, and Singhvi (2014) discussed the synthesis of an undesired isomer of this compound, showcasing the challenges and intricacies of organic synthesis in pharmaceutical research (Gangrade, Nema, & Singhvi, 2014).

Antiviral Research

  • Research by Sharma and Nair (2000) on a novel carbovir analog, which is structurally related to the compound , indicates the potential for antiviral applications (Sharma & Nair, 2000).

properties

IUPAC Name

[(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGQIXGCAQXOM-QUUNXCOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 2
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 3
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 4
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 5
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
Reactant of Route 6
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate

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